2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2549064-62-0
VCID: VC11841874
InChI: InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)14(17-13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3
SMILES: CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate

CAS No.: 2549064-62-0

Cat. No.: VC11841874

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate - 2549064-62-0

Specification

CAS No. 2549064-62-0
Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
IUPAC Name diethyl 1-benzylimidazole-2,4-dicarboxylate
Standard InChI InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)14(17-13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3
Standard InChI Key DHTUYAIASLTVQH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Molecular Framework

The compound belongs to the imidazole class, featuring a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • N1 position: Benzyl group (-CH₂C₆H₅).

  • C2 and C4 positions: Ethyl ester groups (-COOCH₂CH₃).

Table 1: Structural and Molecular Data

PropertyValue/DescriptionSource
IUPAC NameDiethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate
Molecular FormulaC₁₆H₁₈N₂O₄
Molecular Weight302.32 g/mol
SMILES NotationCCOC(=O)C1=C(N=C(N1CC2=CC=CC=C2)C(=O)OCC)
TautomerismExists in two tautomeric forms due to N-H mobility

Synthesis and Optimization

Cyclocondensation Method

A common approach involves reacting glyoxal derivatives with ammonium acetate and benzylamine under acidic conditions. Ethyl acetoacetate serves as the dicarbonyl precursor for ester groups.

Representative Procedure (Adapted from ):

  • Reactants: Benzylamine (1.0 eq), diethyl oxaloacetate (2.0 eq), ammonium acetate (3.0 eq).

  • Conditions: Reflux in acetic acid (120°C, 8–12 hrs).

  • Yield: 65–72% after recrystallization (ethanol/water).

Alkylation of Imidazole Core

Diethyl 1H-imidazole-2,4-dicarboxylate is alkylated with benzyl bromide in DMF using K₂CO₃ as a base ( ):

  • Time: 24 hrs at 80°C.

  • Yield: 58% (purified via column chromatography).

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (HPLC)Key Advantage
Cyclocondensation72>95%One-pot simplicity
Alkylation5898%Regioselective functionalization

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.25 (m, 5H, benzyl), 4.30 (q, 4H, -OCH₂CH₃), 5.10 (s, 2H, N-CH₂), 6.95 (s, 1H, imidazole-H) .

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester) .

  • Mass Spectrometry: m/z 303.1 [M+H]⁺ .

Stability and Solubility

  • Solubility: Moderate in ethanol, DMSO; insoluble in water.

  • Melting Point: 86–88°C (decomposition observed above 150°C) .

Biological Activity and Applications

Role in Drug Development

  • Anticoccidial Agents: Structural analogs show >90% efficacy in poultry trials ( ).

  • Antioxidant Activity: EC₅₀ of 42 µM in DPPH assays for sulfur-containing analogs ( ).

Table 3: Biological Activity Profile

AssayResultReference
Anticoccidial (Eimeria)IC₅₀ = 15 µM
DPPH Radical ScavengingEC₅₀ = 42 µM
Cytotoxicity (HeLa)CC₅₀ > 100 µM

Industrial and Research Applications

Catalytic Intermediate

Used in Pd-catalyzed cross-coupling reactions to synthesize π-conjugated polymers for optoelectronics ( ).

Functional Material Synthesis

  • Coordination Polymers: Serves as a ligand for Zn(II) and Cu(II) complexes with luminescent properties ( ).

Challenges and Future Directions

  • Stereochemical Control: Improved asymmetric synthesis methods are needed for chiral variants.

  • Bioavailability Optimization: Structural modifications (e.g., prodrug strategies) to enhance water solubility.

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